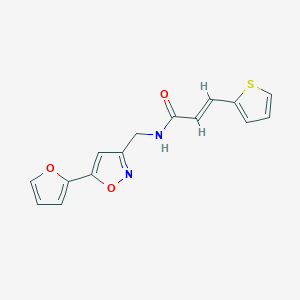

(E)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound characterized by its complex structure, which includes furan, isoxazole, and thiophene rings

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

Attachment of the Furan Ring: The furan ring can be introduced via a Suzuki coupling reaction, where a furan boronic acid reacts with a halogenated isoxazole.

Formation of the Acrylamide Moiety: The acrylamide group is typically introduced through an amide coupling reaction, using an appropriate acrylamide precursor and coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Introduction of the Thiophene Ring: The thiophene ring can be attached via a Heck reaction, where a thiophene halide reacts with an acrylamide derivative in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Análisis De Reacciones Químicas

Types of Reactions

(E)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides or sulfones

Actividad Biológica

(E)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound characterized by its complex structure, which includes an isoxazole ring, a furan moiety, and a thiophene group. Its molecular formula is C₁₅H₁₂N₂O₃S, and it has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

- Acrylamide Moiety : Known for participating in Michael addition reactions, which can form new carbon-carbon bonds.

- Furan and Isoxazole Rings : These heterocycles are prevalent in numerous biologically active compounds, with furan derivatives often investigated for anticancer properties, while isoxazoles have been explored as anticonvulsants and antimicrobials.

Antimicrobial Properties

Research indicates that compounds with furan and isoxazole rings exhibit significant antimicrobial activity. The presence of these rings in this compound suggests potential efficacy against various pathogens. Studies have shown that similar compounds can inhibit bacterial growth and may serve as promising candidates for developing new antibiotics .

Anticancer Activity

The anticancer potential of this compound has been suggested through its structural similarities to known anticancer agents. The acrylamide group is often associated with cytotoxic effects against cancer cell lines. Preliminary studies indicate that derivatives of acrylamides can induce apoptosis in cancer cells, making this compound a candidate for further investigation in cancer therapy .

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties .

- DNA Interaction : Similar compounds have shown the ability to cleave DNA, suggesting that this compound may also affect cellular replication processes .

- Receptor Modulation : The potential modulation of nicotinic acetylcholine receptors has been observed in related compounds, indicating a possible pathway for anxiolytic effects .

Case Studies

Several studies have explored the biological activity of structurally related compounds:

- Anxiolytic Effects : Research on 3-furan-2-yl-N-p-tolyl-acrylamide demonstrated anxiolytic-like activity mediated through α7 nicotinic acetylcholine receptors, suggesting that related compounds may also exhibit similar effects .

- Cytotoxicity Assays : In vitro assays have shown that acrylamide derivatives possess varying degrees of cytotoxicity against human cancer cell lines, with IC50 values indicating moderate to strong activity against specific targets .

Data Tables

| Compound Name | Structure | Biological Activity | IC50 (µg/mL) |

|---|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer | TBD |

| 3-Furan-2-yl-N-p-tolyl-acrylamide | Structure | Anxiolytic | 0.5 (anxiolytic-like) |

| N-(thiazol-2-yl)acrylamide derivatives | Structure | DNA Cleavage | TBD |

Aplicaciones Científicas De Investigación

Chemical Properties and Reactivity

The compound exhibits several notable chemical properties due to its functional groups:

- Acrylamide Moiety : Known for participating in Michael addition reactions, this property is essential for forming new carbon-carbon bonds, making it useful in polymerization and the development of hydrogels for drug delivery systems.

- Furan and Isoxazole Rings : These heterocyclic structures are associated with various biological activities. Furan derivatives have been investigated for their anti-cancer properties, while isoxazoles have shown promise as anticonvulsants and antimicrobials.

- Thiophene Group : The presence of thiophene can enhance the compound's electronic properties, which may be beneficial in organic electronics and photovoltaic applications.

Anticancer Activity

Research indicates that compounds containing furan and isoxazole rings can exhibit significant anticancer activity. For instance, studies have shown that derivatives similar to (E)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide demonstrate high levels of antimitotic activity against human tumor cells. A notable case study reported a mean GI50 value of 15.72 μM against tested cancer cell lines .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Isoxazole derivatives have been explored for their efficacy against various bacterial strains, while furan-containing compounds have shown effectiveness against fungi and other pathogens. This opens avenues for developing new antimicrobial agents based on the compound's structure.

Polymer Chemistry

Due to the acrylamide functionality, this compound can be utilized in polymer synthesis. Its ability to undergo polymerization reactions allows for the creation of hydrogels that can be tailored for drug delivery systems or tissue engineering applications.

Organic Electronics

The electronic properties imparted by the thiophene group make this compound a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. The ability to modify its structure could lead to enhanced charge transport properties.

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Evaluation

In a study conducted by the National Cancer Institute, derivatives similar to this compound were assessed using a single-dose assay across a panel of cancer cell lines. The results indicated significant efficacy in inhibiting cell growth, suggesting that modifications to this compound could yield potent anticancer agents .

Case Study 2: Synthesis of Hydrogels

Research has demonstrated the successful synthesis of hydrogels using acrylamide derivatives like this compound. These hydrogels exhibited controlled release properties suitable for drug delivery applications, highlighting the practical utility of this compound in biomedical fields.

Propiedades

IUPAC Name |

(E)-N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-3-thiophen-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3S/c18-15(6-5-12-3-2-8-21-12)16-10-11-9-14(20-17-11)13-4-1-7-19-13/h1-9H,10H2,(H,16,18)/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOEMEYSOMKLFBG-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=NO2)CNC(=O)C=CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)C2=CC(=NO2)CNC(=O)/C=C/C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.